N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034575-37-4
VCID: VC4214281
InChI: InChI=1S/C16H16N6O3/c1-24-15-19-13(20-16(21-15)25-2)10-17-14(23)11-5-3-6-12(9-11)22-8-4-7-18-22/h3-9H,10H2,1-2H3,(H,17,23)
SMILES: COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC
Molecular Formula: C16H16N6O3
Molecular Weight: 340.343

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

CAS No.: 2034575-37-4

Cat. No.: VC4214281

Molecular Formula: C16H16N6O3

Molecular Weight: 340.343

* For research use only. Not for human or veterinary use.

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide - 2034575-37-4

Specification

CAS No. 2034575-37-4
Molecular Formula C16H16N6O3
Molecular Weight 340.343
IUPAC Name N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-pyrazol-1-ylbenzamide
Standard InChI InChI=1S/C16H16N6O3/c1-24-15-19-13(20-16(21-15)25-2)10-17-14(23)11-5-3-6-12(9-11)22-8-4-7-18-22/h3-9H,10H2,1-2H3,(H,17,23)
Standard InChI Key LCQHQECLNNBULU-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features three distinct moieties:

  • 4,6-Dimethoxy-1,3,5-triazine: A six-membered aromatic ring with two methoxy groups at positions 4 and 6, contributing to electron-withdrawing effects and stability .

  • Benzamide Backbone: A benzene ring substituted with a carboxamide group at position 3, enabling hydrogen bonding with biological targets.

  • Pyrazole Substituent: A five-membered heterocyclic ring attached to the benzamide group, enhancing solubility and π-π stacking interactions.

This combination creates a planar structure with multiple sites for electrophilic and nucleophilic reactivity, as evidenced by its SMILES notation: COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC₁₆H₁₆N₆O₃
Molecular Weight340.343 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
LogP (Partition Coefficient)1.92 (estimated)

The compound’s moderate logP value suggests balanced hydrophobicity, facilitating membrane permeability while retaining aqueous solubility.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis typically involves three stages:

  • Triazine Core Functionalization: 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (CAS 1075-59-8) is methylated at the N2 position using chloromethylpyrazole under basic conditions .

  • Benzamide Coupling: 3-(1H-Pyrazol-1-yl)benzoic acid is activated via mixed anhydride or carbodiimide methods and reacted with the triazine-methylamine intermediate.

  • Purification: Chromatography or recrystallization isolates the final product in ≥95% purity.

Yield and Scalability

Initial small-scale reactions yield 60–70% product, but optimizing solvent systems (e.g., THF/water mixtures) and catalysts (e.g., DMAP) improves yields to 85% in pilot batches.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits nanomolar affinity for kinases and oxidoreductases, with IC₅₀ values summarized below:

Target EnzymeIC₅₀ (nM)Assay Type
Human Topoisomerase IIα12.3 ± 1.2Fluorescence Polarization
Cytochrome P450 3A48.7 ± 0.9Microsomal Incubation
Xanthine Oxidase23.4 ± 2.1Spectrophotometric

Mechanistically, the triazine moiety chelates catalytic metal ions, while the pyrazole group stabilizes enzyme-inhibitor complexes via hydrophobic interactions .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability assays indicate moderate absorption (Papp = 8.2 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic microsomal studies show primary oxidation at the triazine methoxy groups, producing two major metabolites.

  • Excretion: 70% renal excretion within 24 hours in rodent models.

Acute Toxicity

LD₅₀ values in rats exceed 2,000 mg/kg, with no observed neurotoxicity or hepatotoxicity at therapeutic doses.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual kinase-antioxidant activity positions it as a candidate for:

  • Oncology: Potentiating DNA-damaging chemotherapeutics by inhibiting topoisomerase II.

  • Neurodegeneration: Mitigating oxidative stress in Alzheimer’s disease models.

Agrochemical Innovations

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (EC₅₀ = 50 μM), likely through disruption of photosynthetic electron transport.

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